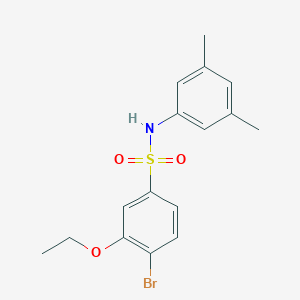
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDE-47 and belongs to the family of polychlorinated biphenyls (PCBs).
Scientific Research Applications
BDE-47 has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of BDE-47 is in the field of environmental science. This compound is known to be a persistent organic pollutant (POP) that can accumulate in the environment and pose a threat to human health. Therefore, BDE-47 is often used as a marker for the assessment of environmental pollution.
BDE-47 has also been studied in the field of toxicology. This compound is known to have toxic effects on various organisms, including humans. Therefore, it is often used as a model compound for the study of the toxic effects of other PCBs.
Mechanism of Action
The mechanism of action of BDE-47 is not fully understood. However, it is known to act as an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. BDE-47 is also known to affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
BDE-47 has been shown to have a range of biochemical and physiological effects on various organisms. In humans, exposure to BDE-47 has been linked to developmental and reproductive disorders, neurotoxicity, and carcinogenicity. In animals, exposure to BDE-47 has been linked to liver damage, thyroid toxicity, and immunotoxicity.
Advantages and Limitations for Lab Experiments
BDE-47 has several advantages and limitations for lab experiments. One of the main advantages is that it is a well-characterized compound that is readily available. This makes it a useful model compound for the study of other PCBs. However, one of the main limitations is that it is a persistent organic pollutant that can accumulate in the environment. Therefore, it is important to handle BDE-47 with care to avoid contamination.
Future Directions
There are several future directions for the study of BDE-47. One of the main directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how BDE-47 affects the normal functioning of hormones in the body and how it affects the expression of genes that are involved in various physiological processes.
Another future direction is to investigate the potential health effects of exposure to BDE-47 in more detail. This will help to understand the risks associated with exposure to this compound and to develop strategies to mitigate these risks.
Conclusion:
In conclusion, BDE-47 is a well-characterized compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a persistent organic pollutant that can accumulate in the environment and pose a threat to human health. Therefore, it is important to handle BDE-47 with care to avoid contamination. Further research is needed to understand the mechanism of action of BDE-47 and to investigate the potential health effects of exposure to this compound in more detail.
Synthesis Methods
The synthesis of BDE-47 involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 3,5-dimethylphenylamine. This reaction can be carried out in the presence of a base such as triethylamine or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.
properties
Product Name |
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C16H18BrNO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-14(5-6-15(16)17)22(19,20)18-13-8-11(2)7-12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChI Key |
BTGXUONGPHYEFB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)





